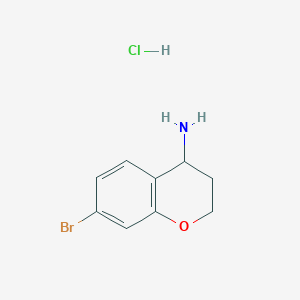

7-Bromochroman-4-amine hydrochloride

Description

Significance of Chroman-4-amine (B2768764) Derivatives in Chemical Biology

Chroman-4-amine derivatives are of substantial interest in chemical biology and medicinal chemistry due to their diverse pharmacological properties. A key area of investigation involves their application in addressing neurodegenerative diseases. Researchers have found that certain chroman-4-amine analogues can act as potent inhibitors of enzymes implicated in the progression of these conditions, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). The inhibition of these enzymes represents a promising therapeutic strategy for conditions like Alzheimer's disease.

The versatility of the chroman-4-amine scaffold allows for systematic structural modifications. By altering substituents on the aromatic ring or the amine group, chemists can fine-tune the molecule's properties to enhance its potency and selectivity for specific biological targets. This adaptability makes the chroman-4-amine framework a valuable template for developing new therapeutic agents.

Overview of Brominated Chroman Frameworks in Research

Bromination, the process of introducing a bromine atom into a molecular structure, is a powerful tool in organic synthesis. In the context of chroman frameworks, bromination serves two primary purposes: modulating biological activity and providing a synthetic handle for further chemical transformations. The introduction of a bromine atom can significantly alter a molecule's electronic and steric properties, which can, in turn, influence its interaction with biological targets.

For instance, research into 3-benzylidene-4-chromanones, which are structurally related to chroman-4-amines, has shown that a bromine substituent on the benzylidene ring can lead to potent and selective toxicity against malignant cells. This highlights how halogenation can be a key strategy in the design of targeted therapeutic agents. Furthermore, the carbon-bromine bond is amenable to a variety of cross-coupling reactions, allowing chemists to use brominated chromans as intermediates to build more complex molecular architectures.

Research Trajectories of 7-Bromochroman-4-amine (B1291745) Hydrochloride

The compound 7-Bromochroman-4-amine hydrochloride is primarily categorized as a chemical building block or intermediate. Its structure combines the core chroman-4-amine scaffold with a bromine atom at the 7-position of the aromatic ring. This specific substitution pattern makes it a valuable precursor in synthetic research.

The research trajectory for this compound is centered on its use in the synthesis of more elaborate molecules. The amine group at the 4-position can be readily modified or used to form linkages with other molecular fragments. Simultaneously, the bromine atom at the 7-position serves as a reactive site for introducing further diversity, for example, through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the creation of libraries of novel chroman-4-amine derivatives. These libraries can then be screened for a wide range of biological activities, leveraging the known potential of the chroman-4-amine scaffold in areas like neurodegenerative disease research. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in synthetic protocols.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1016804-06-0 |

| Molecular Formula | C₉H₁₁BrClNO |

| Molecular Weight | 264.55 g/mol |

| Alternate Name | 7-Bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Structural Category | Aromatic Heterocycle, Pyran, Amine, Bromide |

Table 2: Investigated Biological Activities of Selected Chroman Derivatives

| Compound Class | Investigated Activity | Target Examples | Reference |

| Chiral Chroman-4-amine Analogues | Neurodegenerative Disease Modulation | Cholinesterase (BuChE), Monoamine Oxidase (MAO) | |

| 2-phenyl-4-chromanones (Flavanones) | Antioxidant, Anti-inflammatory | Free radicals, Immune system modulators | amtchem.com |

| Substituted Chroman-4-ones | SIRT2 Inhibition | Sirtuin 2 (SIRT2) | echemi.com |

| 3-Bromobenzylidene-4-chromanones | Cytotoxic Activity | Human leukemia cells |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJCAWWHYBICLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 7-Bromochroman-4-amine (B1291745) Hydrochloride

The synthesis of 7-Bromochroman-4-amine hydrochloride is accomplished through carefully designed multi-step pathways that prioritize stereochemical control and high yields. These strategies typically begin from substituted chroman-4-one precursors.

The construction of chroman-4-amine (B2768764) derivatives is often achieved through a sequence starting from the corresponding chroman-4-ones. A highly effective and general route involves the asymmetric reduction of the chroman-4-one to produce a chiral chroman-4-ol. lookchem.com This alcohol is then converted into a suitable leaving group, such as a mesylate, which facilitates a nucleophilic substitution with an azide (B81097) source, like sodium azide or diphenylphosphoryl azide (DPPA). lookchem.com This step typically proceeds with an inversion of stereochemistry. The final step in forming the amine is the reduction of the azide group, which can be accomplished through methods like hydrogenation or Staudinger reaction, to yield the desired chiral chroman-4-amine. lookchem.com

Alternative strategies include one-pot, multi-component reactions to build the functionalized chroman ring system directly. One such method involves a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction to produce highly substituted chroman-4-amine derivatives with excellent diastereoselectivity. oup.com

The direct precursor for the title compound is 7-Bromochroman-4-one. The synthesis of this key intermediate can be achieved via the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propionic acid using a catalyst like acid-activated montmorillonite (B579905) K-10 clay. chemicalbook.com Another route involves the hydrogenation of 7-Bromo-4H-chromen-4-one (7-bromochromone) using Wilkinson's catalyst, Rh(PPh₃)₃Cl. chemicalbook.com

Once 7-Bromochroman-4-one is obtained, it can be converted to 7-Bromochroman-4-amine following the general multi-step pathway. A highly enantioselective synthesis has been developed for a range of (R)-chroman-4-amines. lookchem.com This procedure, when applied to the 7-bromo derivative, involves the following key transformations:

| Step | Reaction | Reagents | Product |

| 1 | Asymmetric Reduction | (R)-2-Me-CBS-oxazaborolidine, BH₃·SMe₂ | (S)-7-Bromochroman-4-ol |

| 2 | Azide Inversion | Methanesulfonyl chloride (MsCl), Et₃N, then NaN₃ or DPPA | (R)-4-Azido-7-bromochroman |

| 3 | Azide Reduction | H₂, Pd/C or PPh₃, H₂O | (R)-7-Bromochroman-4-amine |

| 4 | Salt Formation | HCl | (R)-7-Bromochroman-4-amine hydrochloride |

This table outlines the synthetic sequence starting from the ketone precursor.

This sequence is noted for its high enantioselectivity and scalability. lookchem.com The final step involves treating the free amine with hydrochloric acid to form the stable hydrochloride salt.

Significant effort has been directed toward optimizing the synthesis of both the chroman-4-one precursor and the final amine product. For the synthesis of 7-Bromochroman-4-one from 7-bromochromone, optimal conditions were found to be hydrogenation under 0.3 MPa of hydrogen pressure at 70°C for 20 hours, using 4 mol% of Wilkinson's catalyst in ethanol, which resulted in a 79.8% yield. chemicalbook.com

The optimization of the conversion of chroman-4-ones to chroman-4-amines has focused on improving yield and enantiomeric purity. lookchem.com The asymmetric reduction step is critical for establishing the stereochemistry. While various conditions can be effective, the use of (R)-2-Me-CBS-oxazaborolidine with borane-dimethyl sulfide (B99878) complex in toluene (B28343) at 0°C has proven to be highly effective, yielding the desired alcohol with greater than 99% enantiomeric excess (ee). lookchem.com

| Entry | Conditions | % ee | Yield (%) |

|---|---|---|---|

| 1 | (R)-2-Me-CBS-oxazaborolidine (5 mol %), BH₃·SMe₂ (1 equiv), toluene, 0 °C | >99 | 94 |

| 2 | (R)-Diphenyl(pyrrolidin-2-yl)methanol (5 mol %), BH₃·NEt₂Ph (1.2 equiv), toluene, 45 °C | >99 | 98 |

| 3 | (R)-Diphenyl(pyrrolidin-2-yl)methanol (5 mol %), BH₃·NEt₂Ph (1.2 equiv), MTBE, 45 °C | >99 | 98 |

Data showing the high enantiomeric excess and yields achieved under optimized reduction conditions.

Furthermore, purification has been optimized to avoid column chromatography, which can be challenging on a large scale. The crude (R)-chroman-4-amine can be purified by forming a diastereomeric salt with a chiral acid, such as (R)-mandelic acid or D-tartaric acid. This salt can be selectively crystallized to upgrade both chemical and chiral purity, providing a reliable and scalable method for obtaining the final product in high enantiomeric excess (>99% ee). lookchem.com

Derivatization and Analog Generation of the Chroman-4-amine Core

The chroman-4-amine scaffold serves as a valuable template for generating diverse chemical libraries. Modifications can be introduced at various positions on the chroman ring system and at the amine functionality.

The chroman-4-amine core can be readily functionalized. The primary amine at the 4-position is a versatile handle for derivatization, allowing for the formation of amides, sulfonamides, and other related structures through reactions with acylating or sulfonylating agents.

Functional groups on the aromatic ring can be introduced by starting with appropriately substituted precursors. Syntheses have been successfully carried out on chroman-4-one substrates bearing a variety of substituents, which are then carried through the synthetic sequence to the final amine product. lookchem.com This demonstrates the tolerance of the reaction sequence to different electronic and steric environments on the aromatic ring.

| Compound | Substituents |

|---|---|

| Chroman-4-one | Unsubstituted |

| 6-Fluorochroman-4-one | 6-Fluoro |

| 7-Fluorochroman-4-one | 7-Fluoro |

| 6,8-Difluorochroman-4-one | 6,8-Difluoro |

| 7-(Trifluoromethyl)chroman-4-one | 7-Trifluoromethyl |

This table showcases the variety of functional groups tolerated on the aromatic ring of the precursor.

Additionally, modifications at other positions of the chroman ring, such as the 2- and 3-positions, have been explored, often at the chroman-4-one stage. gu.se For instance, bromination at the 3-position of a chroman-4-one allows for the introduction of various substituents through substitution reactions. gu.se

Modern synthetic chemistry has provided novel and efficient ways to construct and modify the chroman scaffold. Cascade radical reactions have emerged as a powerful tool. researchgate.net For example, the radical cascade cyclization of 2-(allyloxy)arylaldehydes can be used to synthesize 3-alkyl substituted chroman-4-one scaffolds under metal-free conditions. researchgate.netresearchgate.net This method offers high functional group tolerance and access to analogs that are difficult to prepare using traditional methods.

Palladium-catalyzed carbonylative reactions represent another advanced strategy. A domino carbonylative transformation of 3-iodochromone with primary amines has been developed to selectively synthesize 3-substituted chroman-2,4-diones, showcasing a novel approach to functionalizing the chroman core. acs.org These innovative reaction sequences provide rapid access to complex and diversely functionalized chroman derivatives, expanding the chemical space accessible from this important scaffold. lookchem.comamericanelements.com

Stereoselective Synthesis of Enantiomeric Forms

The primary method for obtaining the enantiomers of 7-bromochroman-4-amine is through the resolution of the racemic mixture. This classical chemical approach remains a robust and widely used technique for separating chiral amines on both laboratory and industrial scales.

One of the most common strategies involves the use of chiral resolving agents, such as tartaric acid and its derivatives. bldpharm.comchemicalbook.comwikipedia.org The process relies on the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably their solubility in a given solvent system. bldpharm.comchemicalbook.comwikipedia.org

The general principle of this diastereomeric salt resolution is outlined below:

Salt Formation: The racemic 7-bromochroman-4-amine is treated with an enantiomerically pure chiral acid, for instance, L-(+)-tartaric acid, in a suitable solvent. This results in the formation of two diastereomeric salts: (R)-7-bromochroman-4-ammonium L-tartrate and (S)-7-bromochroman-4-ammonium L-tartrate.

Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities. Through a process of fractional crystallization, the less soluble diastereomer will selectively precipitate out of the solution.

Separation and Liberation: The crystallized salt is separated by filtration. The amine enantiomer is then liberated from the chiral auxiliary by treatment with a base, which neutralizes the tartaric acid. The more soluble diastereomeric salt remaining in the filtrate can also be treated with a base to recover the other enantiomer of the amine.

While specific optimized conditions for the resolution of this compound are not extensively detailed in publicly available literature, the principles of diastereomeric salt resolution are well-established. The efficiency of the resolution can be influenced by factors such as the choice of resolving agent, the solvent system, temperature, and the rate of cooling.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type |

| L-(+)-Tartaric Acid | Chiral Acid |

| D-(-)-Tartaric Acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (S)-(+)-Mandelic Acid | Chiral Acid |

Enzymatic kinetic resolution represents another powerful method for accessing enantiomerically pure amines. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product. researchgate.net This technique offers high enantioselectivity under mild reaction conditions.

This compound as a Synthetic Intermediate

The chromane (B1220400) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a highly attractive starting material for the synthesis of novel bioactive compounds.

Role in the Synthesis of Complex Heterocyclic Fragments

The chemical reactivity of this compound at multiple positions allows for its elaboration into more complex heterocyclic systems. The primary amine group can undergo a wide range of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions to form new ring systems. The bromine atom on the aromatic ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of substituents.

For instance, the amine functionality can be used as a nucleophile in reactions with bifunctional electrophiles to construct fused heterocyclic rings. The bromine atom can be used to introduce aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity and allowing for the exploration of structure-activity relationships. While specific examples detailing the transformation of this compound into complex fused heterocycles are not prevalent in the literature, the synthetic utility of bromo-substituted amino heterocycles in building complex molecular architectures is well-documented for analogous structures.

Applications in Building Diverse Chemical Libraries

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new therapeutic leads. nih.govrsc.orgimperial.ac.uk The concept of diversity-oriented synthesis aims to create collections of structurally diverse molecules that cover a broad area of chemical space.

This compound is an ideal scaffold for the construction of such libraries. Its defined stereochemistry and multiple points for diversification allow for the systematic generation of a large number of analogs. A general strategy for building a chemical library from this scaffold would involve:

Scaffold Preparation: Synthesis of the racemic 7-bromochroman-4-amine followed by stereoselective resolution to obtain the pure (R) and (S) enantiomers.

Diversification at the Amine: The primary amine can be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced to secondary amines), or isocyanates (to form ureas).

Diversification at the Bromine: The bromine atom can be subjected to various cross-coupling reactions to introduce a wide array of substituents at the 7-position of the chromane ring.

This combinatorial approach, where different functional groups are introduced at both the amine and the aromatic ring, can rapidly generate a large and diverse library of compounds based on the privileged chromane scaffold.

Table 2: Potential Reactions for Library Diversification

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Functional Group |

| Acylation | Amine | Carboxylic acids, Acyl chlorides | Amide |

| Reductive Amination | Amine | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |

| Suzuki Coupling | Bromine | Boronic acids, Palladium catalyst | Aryl/Heteroaryl substituent |

| Buchwald-Hartwig Amination | Bromine | Amines, Palladium catalyst | Amino substituent |

While a specific library based solely on this compound has not been explicitly described in the reviewed literature, the principles of combinatorial chemistry and the use of privileged scaffolds strongly support its suitability for such applications. rsc.orgimperial.ac.uk The synthesis of libraries based on related scaffolds like xanthones further illustrates the feasibility of this approach. rsc.org

Computational Chemistry and Molecular Modeling Studies

Theoretical Structure-Activity Relationship (SAR) Investigations

Theoretical SAR studies are crucial in predicting how chemical modifications to a core structure will influence its biological activity. For the chroman-4-amine (B2768764) scaffold, computational methods are employed to understand the impact of substituents on its potential therapeutic effects.

Analysis of Substituent Effects on Predicted Activities

The substitution pattern on the chroman ring significantly dictates the biological activity of the resulting derivatives. Research on various substituted chroman-4-ones and chroman-4-amines has provided insights that can be extrapolated to the 7-bromo derivative.

Studies on chroman-4-one derivatives as SIRT2 inhibitors have shown that the position and nature of substituents are critical for potency. For instance, larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for inhibitory activity. nih.govacs.orgnih.gov Specifically, the presence of a bromo group, as seen in the potent SIRT2 inhibitor 6,8-dibromo-2-pentylchroman-4-one, highlights the positive contribution of halogenation to the activity of these compounds. nih.govnih.gov While this data is for the chroman-4-one core, it suggests that a bromo substituent at the 7-position of the related chroman-4-amine scaffold could also have a significant impact on its biological profile.

In a series of gem-dimethylchroman-4-amine compounds evaluated as butyrylcholinesterase (BuChE) inhibitors, an 8-methoxy derivative showed the highest inhibitory activity, while unsubstituted and 6-methyl substituted analogs were moderately active. core.ac.uk This indicates that the electronic and steric properties of the substituent on the aromatic ring play a key role in modulating the inhibitory potential. The presence of a bromine atom at the 7-position in 7-Bromochroman-4-amine (B1291745) hydrochloride would introduce both steric bulk and an electron-withdrawing effect, which could influence its interaction with target enzymes.

Furthermore, studies on 3-benzylidene-chroman-4-ones have revealed that substituents on the benzylidene ring affect cytotoxicity, with a 3-bromo derivative showing notable activity. researchgate.net This again underscores the general importance of halogen substituents in the SAR of chroman-based compounds. The fluorine atom, another halogen, in certain chromanone hybrids has been linked to the highest acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. nih.gov

The following table summarizes the influence of various substituents on the activity of chroman derivatives, based on findings from related compounds.

| Scaffold | Substituent Position(s) | Substituent(s) | Predicted Activity Influence | Target |

| Chroman-4-one | 6 and 8 | Larger, electron-withdrawing groups | Favorable | SIRT2 Inhibitors |

| Chroman-4-one | 6, 8 | Dibromo | Potent Inhibition | SIRT2 Inhibitors |

| gem-Dimethylchroman-4-amine | 8 | Methoxy | Highest Inhibition | BuChE Inhibitors |

| gem-Dimethylchroman-4-amine | 6 | Methyl | Moderate Inhibition | BuChE Inhibitors |

| Spiroquinoxalinopyrrolidine Chromanone | Phenyl Ring | Fluorine | Highest Inhibition | AChE/BChE Inhibitors |

Computational Approaches for Lead Optimization

Computational chemistry offers powerful tools for lead optimization, guiding the synthesis of more potent and selective compounds. For chroman-based structures, a "ring-close" strategy has been employed as a conformational restriction approach to enhance inhibitory activity against the PD-1/PD-L1 interaction. nih.gov This method led to the development of a lead compound with superior activity, a process that can be theoretically applied to the 7-Bromochroman-4-amine hydrochloride structure to explore conformational constraints that might improve its target affinity. nih.gov

Molecular modeling design approaches have been used to identify effective substitution positions on the 4-chromanone (B43037) scaffold to generate novel derivatives with high binding affinity for the µ-opioid receptor. jmbfs.orgjmbfs.org By replacing a hydrogen atom at specific positions, a large library of derivatives can be generated and screened in silico to identify the most promising candidates. jmbfs.orgjmbfs.org This strategy could be applied to this compound to explore further modifications that could enhance its predicted activity. For instance, substitutions at the amine group or other positions on the chroman ring could be computationally explored to optimize interactions within a target's binding site.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows for the detailed analysis of ligand-target interactions at the molecular level.

Prediction of Ligand-Target Interactions

Molecular docking studies on various chroman derivatives have successfully predicted their binding modes within the active sites of several protein targets. For example, docking studies of gem-dimethyl-chroman-4-amine compounds provided insights into their mechanism of action as BuChE inhibitors. core.ac.uk Similarly, docking of chromanone derivatives into the µ-opioid receptor active site helped in identifying key interactions and selecting a lead compound for further development. jmbfs.org

In studies of spiroquinoxalinopyrrolidine chromanone hybrids as cholinesterase inhibitors, docking results were consistent with in vitro experimental findings. nih.gov These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. For this compound, docking simulations could predict its binding orientation in various target proteins. The protonated amine group would be expected to form a key ionic interaction with an acidic residue, such as aspartate, in the binding pocket, a common feature for aminergic ligands. unc.eduresearchgate.net The bromo-substituted aromatic ring could engage in hydrophobic and halogen bonding interactions with the surrounding amino acids.

The following table illustrates the types of interactions that are typically predicted for chroman derivatives in docking studies.

| Compound Class | Target Protein | Key Predicted Interactions | Interacting Residues (Examples) |

| Chromanone Derivatives | µ-Opioid Receptor | Hydrogen Bonds, Hydrophobic Interactions | SER53, HIS54, TYR75, LYS233 |

| gem-Dimethylchroman-4-amines | Butyrylcholinesterase | Mixed Inhibition Mechanism | Not specified |

| Spiro-Chromanone Hybrids | Acetylcholinesterase | Halogen Bonding, Hydrophobic Interactions | Not specified |

| Aminergic Ligands | GPCRs | Ionic Interaction | Aspartate |

Homology Modeling for Receptor-Ligand Complex Generation

When the experimental 3D structure of a target protein is not available, homology modeling can be used to generate a reliable model based on the known structure of a related protein. nih.govimrpress.com This technique has been widely applied in the study of G-protein coupled receptors (GPCRs), such as the histamine (B1213489) receptors, for which obtaining crystal structures can be challenging. nih.govimrpress.com

For a novel compound like this compound, if its biological target is a receptor without a solved crystal structure, a homology model of that receptor could be built. unc.eduresearchgate.net This model would then be used for docking studies to generate a receptor-ligand complex, providing valuable insights into the binding mode and guiding further SAR studies. unc.eduresearchgate.net The accuracy of the homology model is critical, and it is often validated by its ability to rationalize existing experimental data for known ligands. unc.edu

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is an essential part of modern drug discovery, helping to identify potential liabilities of a compound early in the development process. researchgate.net Various computational models are available to predict the pharmacokinetic and toxicological properties of small molecules.

For the chroman scaffold, in silico tools like Swiss-ADME and ADMET Predictor™ have been used to evaluate the drug-likeness and pharmacological properties of derivatives. core.ac.uknih.gov These programs can predict a range of properties, including gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

A hypothetical in silico ADMET prediction for this compound is presented in the table below, based on general properties of similar scaffolds.

| ADMET Property | Predicted Outcome | Rationale/Implication |

| Absorption | ||

| Human Intestinal Absorption | Good | Favorable for oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | Balance of lipophilicity and polarity. |

| Plasma Protein Binding | High | Potential for interactions with other drugs. |

| Metabolism | ||

| CYP2D6 Inhibition | Possible Inhibitor | Common for amine-containing compounds. |

| CYP3A4 Inhibition | Possible Inhibitor | Common for aromatic compounds. |

| Excretion | ||

| Primary Route | Renal/Hepatic | Dependent on metabolism. |

| Toxicity | ||

| hERG Inhibition | Potential Risk | Cardiotoxicity risk to be evaluated. |

| Mutagenicity (Ames) | Unlikely | Common for this class of compounds. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. researchgate.netrsc.org These methods are used to calculate optimized molecular geometries, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding how a molecule like this compound might interact with a biological target. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.comwuxibiology.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. irjweb.comschrodinger.com

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the electronic density around a molecule. libretexts.orguni-muenchen.de It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically shown in red, and positive electrostatic potential (electron-poor, prone to nucleophilic attack), shown in blue. researchgate.netyoutube.com

While specific DFT studies on this compound are not publicly available, research on related chromone (B188151) derivatives illustrates the utility of this approach. A DFT study on pharmaceutically active chromone derivatives provided key electronic property data, which is presented below as a representative example.

Table 3: Representative Electronic Properties of Chromone Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| TPC | -8.100 | -6.230 | 1.870 |

| FHM | -8.240 | -6.591 | 1.649 |

| PFH | -8.361 | -6.771 | 1.590 |

This table presents calculated electronic properties for three chromone derivatives: (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC), (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM), and (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH). These values, derived from Density Functional Theory (DFT), illustrate how electronic structure analysis can be used to compare the reactivity and stability of related compounds. researchgate.net

Scaffold Hopping and Core Replacement Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the key pharmacophoric features responsible for biological activity. nih.gov This approach is valuable for discovering novel chemical series, improving ADMET properties, and navigating existing patent landscapes. youtube.comnih.gov One common goal is to replace a metabolically unstable aromatic system with a more robust one, such as an electron-deficient ring, to enhance resistance to oxidative metabolism. youtube.com

The chroman and chromone scaffolds are frequently explored in such strategies. For example, in the development of Bromodomain-containing protein 4 (BRD4) inhibitors, a scaffold hopping approach was successfully used to replace a quinazolin-4-one core with a chromen-4-one scaffold. researchgate.net This strategic replacement led to the discovery of novel inhibitors with high potency, improved selectivity, and a better drug metabolism and pharmacokinetic (DMPK) profile. researchgate.net The new chromone-based inhibitors were able to maintain the critical interactions with key amino acid residues (Asn140 and Tyr97) in the BRD4 binding pocket, demonstrating the success of the core replacement strategy. researchgate.net

The table below illustrates this specific scaffold hopping strategy.

Table 4: Example of a Scaffold Hopping Strategy for BRD4 Inhibitors

| Feature | Original Scaffold | Replacement Scaffold | Rationale / Outcome |

|---|---|---|---|

| Core Structure | Quinazolin-4-one | Chromen-4-one | To discover structurally novel inhibitors with an improved DMPK profile. |

| Key Interaction | Maintained interactions with Asn140 and Tyr97. | Maintained interactions with Asn140 and Tyr97. | The new scaffold successfully mimicked the binding mode of the original core. |

| Result | - | Discovery of potent and orally bioavailable BRD4 inhibitors. | The strategy yielded compounds with enhanced potency and selectivity. |

This table illustrates a successful scaffold hopping strategy where a quinazolin-4-one core was replaced by a chromen-4-one core, leading to the development of improved BRD4 inhibitors. researchgate.net

In Vitro Biological Evaluation and Mechanistic Studies

Enzyme Inhibition Profiling of 7-Bromochroman-4-amine (B1291745) Derivatives

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of the chroman scaffold have been investigated for their inhibitory activity against several key enzymes implicated in disease, most notably Sirtuin 2.

Investigation of Specific Enzyme Targets (e.g., Sirtuin 2)

Sirtuin 2 (SIRT2), a NAD⁺-dependent protein deacetylase, has emerged as a significant target in the context of neurodegenerative diseases and cancer. nih.gov Research into the chroman-4-one scaffold, a close structural relative of chroman-4-amine (B2768764), has demonstrated its potential as a source of selective SIRT2 inhibitors. nih.govacs.org

A study involving a series of substituted chroman-4-one derivatives identified several compounds with potent SIRT2 inhibitory activity. nih.gov The investigation revealed that substitutions at the 2-, 6-, and 8-positions of the chroman ring were critical for potency. nih.gov Notably, larger and electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibition. nih.gov

One of the most potent compounds identified in this series was 6,8-dibromo-2-pentylchroman-4-one , which exhibited an IC₅₀ value of 1.5 μM against SIRT2. acs.org These findings are significant as they underscore the potential of the brominated chroman framework, shared by 7-Bromochroman-4-amine, for SIRT2 inhibition. The synthesized chroman-4-one compounds also demonstrated high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3. acs.org

Table 1: SIRT2 Inhibition Data for Selected Chroman-4-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituents | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | SIRT2 | 1.5 | Selective over SIRT1 & SIRT3 |

| Chroman-4-one derivative | 2-alkyl | SIRT2 | Low µM range | Selective over SIRT1 & SIRT3 |

| Chroman-4-one derivative | 6-electron-withdrawing | SIRT2 | Low µM range | Selective over SIRT1 & SIRT3 |

| Chroman-4-one derivative | 8-electron-withdrawing | SIRT2 | Low µM range | Selective over SIRT1 & SIRT3 |

Kinetic Characterization of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is critical for its development. Kinetic studies are employed to determine whether an inhibitor binds to the enzyme's active site (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to both (mixed-type inhibition). researchgate.net These studies typically involve measuring enzyme reaction rates at various substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ). researchgate.net

For a related class of compounds, gem-dimethylchroman-4-amine derivatives, kinetic studies have been performed to characterize their inhibition of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. core.ac.ukresearchgate.net These investigations revealed that the chroman-4-amine derivatives act as mixed inhibitors of BuChE. core.ac.ukresearchgate.net A mixed inhibitor can bind to the enzyme at the same time as the substrate, as well as to the free enzyme. researchgate.net This mode of inhibition affects both the Kₘ and the maximum velocity (Vₘₐₓ) of the enzymatic reaction. While this data pertains to BuChE, it provides a valuable precedent for the potential kinetic behavior of 7-Bromochroman-4-amine derivatives on their respective enzyme targets.

Receptor Binding Assays and Selectivity Assessment

Beyond enzyme inhibition, many therapeutic agents exert their effects by binding to specific receptors on the cell surface. Receptor binding assays are fundamental in identifying which receptors a compound interacts with and the strength of that interaction (affinity).

Ligand-Binding Studies (e.g., 5-HT₂ Receptors, Aβ plaques)

Serotonin (B10506) (5-HT) receptors are a major class of drug targets, particularly for central nervous system disorders. nih.govbmbreports.org The 5-HT₂ subfamily, including 5-HT₂A and 5-HT₂B receptors, is implicated in various physiological and pathological processes. nih.govnih.gov Ligand-binding studies for these receptors are typically conducted using radiolabeled ligands that have a known high affinity for the target. The ability of a test compound, such as a 7-Bromochroman-4-amine derivative, to displace the radioligand from the receptor is measured, providing an indication of its own binding affinity.

While specific binding data for 7-Bromochroman-4-amine hydrochloride at 5-HT₂ receptors is not prominently available in the reviewed literature, studies on other heterocyclic scaffolds, such as coumarin (B35378) derivatives, have shown significant affinity for these receptors. mdpi.com For instance, N-arylpiperazine-containing coumarins have been identified as potent 5-HT₁ₐ and 5-HT₂ₐ receptor ligands. mdpi.com Given the structural elements of 7-Bromochroman-4-amine, investigating its potential interaction with serotonin receptors would be a logical step in its pharmacological profiling.

Similarly, the binding to amyloid-beta (Aβ) plaques is a key characteristic for potential Alzheimer's disease diagnostics and therapeutics. No direct studies linking this compound to Aβ plaque binding were identified in the current search.

Comparative Analysis of Binding Affinities

A crucial aspect of drug development is assessing the selectivity of a compound. A selective compound binds with high affinity to its intended target while having low affinity for other receptors, which can help minimize off-target side effects. Comparative binding assays are performed across a panel of different receptors to establish a selectivity profile.

For a series of novel 5- and 7-hydroxycoumarin derivatives, binding affinities (Kᵢ values) were determined for both 5-HT₁ₐ and 5-HT₂ₐ receptors. mdpi.com This allowed for a direct comparison and the identification of compounds with preferential affinity for one receptor subtype over the other. For example, in a series of 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives, compounds with a five-carbon linker showed the most promise for 5-HT₂ₐ receptor affinity. mdpi.com Such comparative analyses would be essential to understand the therapeutic potential and safety profile of any 7-Bromochroman-4-amine derivative found to have receptor binding activity.

Cellular Target Engagement and Pathway Modulation

Confirming that a compound interacts with its intended target within a living cell is a critical step known as cellular target engagement. acs.org This goes beyond isolated enzyme or receptor assays and provides evidence of target interaction in a more physiologically relevant environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure the change in the thermal stability of a target protein upon ligand binding inside the cell. acs.org

Following target engagement, it is important to demonstrate that this interaction leads to a functional consequence, such as the modulation of a specific signaling pathway. This can be assessed by measuring changes in the levels of downstream biomarkers. For a SIRT2 inhibitor, for example, one might measure the acetylation levels of known SIRT2 substrates like α-tubulin. nih.gov An increase in α-tubulin acetylation in cells treated with a 7-Bromochroman-4-amine derivative would provide strong evidence of on-target activity. While specific cellular target engagement and pathway modulation studies for this compound are not detailed in the available literature, these methodologies represent the necessary subsequent steps in its preclinical evaluation.

In Vitro Studies in Cell Lines

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives often exhibit a wide range of biological activities. nih.govacs.org Studies on various substituted chroman-4-ones and related compounds have demonstrated their potential as inhibitors of specific enzymes and as cytotoxic agents against cancer cell lines.

For instance, a series of substituted chromone (B188151) and chroman-4-one derivatives were synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in age-related diseases. The most potent inhibitors displayed activity in the low micromolar range and were substituted at the 2-, 6-, and 8-positions. nih.govnih.gov Specifically, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM. nih.gov The inhibitory effect was found to be dependent on the length of the alkyl chain at the 2-position, with a pentyl group showing optimal activity among the studied alkyl derivatives. nih.govacs.org

While direct cytotoxic data for this compound is not available, studies on other amino-containing heterocyclic compounds provide some context. For example, a series of 4-aminoquinoline (B48711) derivatives demonstrated significant in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with low nanomolar IC₅₀ values. nih.gov These compounds also exhibited low toxicity in L6 rat fibroblasts and MRC5 human lung cells. nih.gov

Table 1: In Vitro Activity of Representative Chroman and Aminochroman Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 μM | nih.gov |

| 2-n-propyl-substituted chroman-4-one | SIRT2 | 10.6 μM | nih.govacs.org |

| Representative 4-aminoquinoline | P. falciparum (chloroquine-sensitive) | Low nanomolar | nih.gov |

| Representative 4-aminoquinoline | P. falciparum (chloroquine-resistant) | Low nanomolar | nih.gov |

This table is illustrative and based on data for related compounds, not this compound itself.

Analysis of Biological Pathway Perturbations

The specific biological pathways perturbed by this compound have not been detailed in the available literature. However, the known activities of related chroman derivatives suggest potential areas of investigation. The inhibition of SIRT2 by certain chroman-4-ones points to a potential role in pathways regulated by this enzyme, which include cell cycle control and neuroprotection. nih.gov

Further research would be necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.

In Vitro Pharmacological Profiling for Early Hazard Identification

A comprehensive in vitro pharmacological profile for this compound for early hazard identification is not publicly available. Such profiling typically involves screening the compound against a panel of receptors, ion channels, and enzymes to identify potential off-target effects that could lead to adverse reactions.

General safety information from suppliers indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation. bldpharm.com However, this is not a substitute for a thorough in vitro pharmacological assessment. Studies on other novel aminoquinoline compounds have included evaluation of their toxicity to cell lines such as L6 rat fibroblasts and MRC5 human lung cells to assess their selectivity and potential for cytotoxicity against non-target cells. nih.gov

Quorum Sensing Inhibition Studies in Bacterial Models

The potential for this compound to act as a quorum sensing (QS) inhibitor in bacterial models has not been specifically reported. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective agents.

The chromone and chroman-4-one scaffolds are found in a variety of natural products that exhibit biological activity. nih.govacs.org While direct evidence is lacking for this compound, the general principle of targeting QS with small molecules is well-established.

Advanced Analytical Techniques for Research Applications

Spectroscopic Characterization for Structural Elucidation of Synthesized Analogs

Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms in a molecule. For complex organic structures like chroman-4-amine (B2768764) derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of 7-Bromochroman-4-amine (B1291745) hydrochloride and its analogs, ¹H and ¹³C NMR are used to confirm that the desired chemical transformation has occurred and that the final structure is correct.

Researchers record chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to describe the electronic environment and connectivity of the nuclei. rsc.org For instance, in the synthesis of substituted chroman-4-one derivatives, ¹H NMR was used to confirm the structure of intermediates and final products. acs.org The analysis of signals corresponding to the aromatic protons, the protons on the chroman ring, and the amine group allows for unambiguous structural assignment. The multiplicity of signals (e.g., singlet, doublet, triplet, multiplet) reveals the number of adjacent protons, which is crucial for piecing together the molecular puzzle. rsc.org In some cases, NMR can even be used to determine the ratio of diastereomers in a mixture. acs.org

Table 1: Illustrative ¹H NMR Data for a Substituted Chroman Analog

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 7.6 | d (doublet) | ~8.0 |

| H-6 | 7.5 - 7.3 | dd (doublet of doublets) | ~8.0, ~2.0 |

| H-8 | 7.2 - 7.0 | d (doublet) | ~2.0 |

| H-4 | 4.5 - 4.3 | t (triplet) | ~6.5 |

| H-2 | 4.2 - 4.0 | t (triplet) | ~5.5 |

| H-3 | 2.3 - 2.1 | m (multiplet) | - |

Note: This table is illustrative and actual values may vary based on the specific analog and solvent used.

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. When a molecule like 7-Bromochroman-4-amine is ionized in a mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak pattern for the molecular ion, which is a clear indicator of the presence of a single bromine atom. Further structural information is obtained through tandem MS (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). researchgate.net Common fragmentation patterns for amines include alpha-cleavage, where the bond adjacent to the carbon bearing the nitrogen is broken. youtube.com This process results in the formation of a stable, resonance-stabilized cation. youtube.com For halogenated compounds, another common fragmentation pathway is the cleavage of the carbon-halogen bond. youtube.com The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov

Table 2: Expected Characteristic Mass Spectrometry Fragmentation for 7-Bromochroman-4-amine

| Fragment | Description | Significance |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and presence of one bromine atom. |

| [M - Br]⁺ | Loss of a bromine radical | Indicates a labile carbon-bromine bond. |

| Alpha-cleavage fragments | Breakage of C-C bonds adjacent to the amine | Confirms the position of the amine group on the chroman ring. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technology for determining the purity of compounds intended for research and pharmaceutical use. nih.gov For non-volatile compounds like 7-Bromochroman-4-amine hydrochloride, reversed-phase HPLC is a common method. In this technique, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org

The purity of a sample is determined by injecting it into the HPLC system and measuring the detector response (usually UV absorbance at a specific wavelength, e.g., 254 nm) over time. rsc.org A pure compound will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities. HPLC methods are validated for parameters such as accuracy, precision, linearity, and recovery to ensure the reliability of the results. d-nb.info The technique is invaluable for batch-to-batch comparison and quality control during the synthesis of analogs. nih.govresearchgate.net

Table 3: Typical HPLC Parameters for Purity Analysis of Chroman Derivatives

| Parameter | Condition | Purpose |

| Column | C18, 3-5 µm particle size | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the amount of compound eluting from the column. |

| Temperature | 25 - 40 °C | Affects separation efficiency and peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of polar and non-volatile compounds like amines can be challenging due to poor chromatographic performance. vt.edu Therefore, a crucial step is chemical derivatization, which converts the analyte into a more volatile and thermally stable form. sigmaaldrich.com

For primary amines like 7-Bromochroman-4-amine, derivatization typically involves replacing the active hydrogen atoms on the amine group with non-polar moieties. sigmaaldrich.com Common methods include silylation (using reagents like BSTFA or MTBSTFA) and acylation (using reagents like trifluoroacetic anhydride (B1165640) - TFAA). sigmaaldrich.comgcms.cz The resulting derivatives exhibit improved volatility and chromatographic peak shape, allowing for effective separation and sensitive detection by GC-MS. researchgate.net The mass spectrum of the derivative can then be used for identification and structural confirmation. This method is particularly useful for detecting trace levels of analytes in complex matrices. nih.gov

Table 4: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) (TMS) ether/amine |

| Silylating Agents | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether/amine |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide |

| Alkylating Agents | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl ether/amine |

Capillary Electrophoresis for Amine Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, such as protonated amines. researchgate.net It offers advantages like high efficiency, minimal sample consumption, and short analysis times. creative-proteomics.com The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the differential migration of analytes in an electric field within a narrow-bore capillary filled with an electrolyte buffer. kapillarelektrophorese.eu

For the analysis of this compound, which is an aromatic amine, direct UV detection is typically employed. kapillarelektrophorese.eu The aromatic chroman ring absorbs UV light, allowing for sensitive detection. kapillarelektrophorese.eu To ensure the amine is in its cationic (protonated) form, the analysis is performed in an acidic buffer with a pH value below the pKa of the amine. kapillarelektrophorese.eu CE can be coupled with mass spectrometry (CE-MS) to provide even greater specificity and structural information, combining the high-efficiency separation of CE with the definitive identification capabilities of MS. creative-proteomics.comnih.gov

Table 5: General Capillary Electrophoresis Parameters for Aromatic Amine Analysis

| Parameter | Condition | Rationale |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. |

| Capillary | Fused Silica, 50 µm I.D. | Standard capillary for CE separations. |

| Electrolyte | Low pH buffer (e.g., Phosphate, pH 2.5) | Ensures the amine is protonated and positively charged. kapillarelektrophorese.eu |

| Voltage | 15 - 30 kV | Driving force for electrophoretic separation. |

| Detection | Direct UV (e.g., 254 nm) | Aromatic amines absorb UV light, allowing direct detection. kapillarelektrophorese.eu |

Derivatization Strategies for Enhanced Analytical Detection in Research

In the analytical research of pharmaceutical compounds such as this compound, derivatization is a critical step to enhance detectability and improve chromatographic performance. This process chemically modifies the analyte to a form that is more suitable for analysis by techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govresearchgate.netmdpi.com The primary amine group in the this compound structure is the principal site for these derivatization reactions.

Derivatization is employed for several key reasons in the analysis of chroman-4-amine derivatives:

Increased Volatility for GC Analysis: Many pharmaceutical compounds, including chroman-4-amines, are not sufficiently volatile for direct GC analysis. Derivatization replaces polar, active hydrogens with less polar groups, thereby increasing the compound's volatility. researchgate.netnih.gov

Improved Chromatographic Behavior: Derivatization can lead to sharper, more symmetrical peaks and better resolution from other components in the sample matrix by reducing interactions with the chromatographic column. researchgate.net

Enhanced Detector Response: By introducing specific chemical groups (e.g., fluorophores or halogenated groups), the sensitivity of detection can be significantly increased, which is particularly important for trace-level analysis. mdpi.com

Enantioselective Separation: For chiral compounds like 7-Bromochroman-4-amine, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column, allowing for the quantification of individual enantiomers. nih.govresearchgate.net

Common derivatization strategies applicable to the primary amine of this compound include silylation, acylation, and the use of fluorescent or chiral tagging agents.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for GC analysis, where an active hydrogen in the primary amine is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. chromtech.com This process significantly reduces the polarity and increases the volatility of the analyte. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. youtube.com While specific studies on this compound are not prevalent, research on other primary amines demonstrates the effectiveness of this approach. nih.gov

The reaction with BSTFA is typically straightforward, often requiring heating to ensure complete derivatization. The resulting TMS-derivative of 7-Bromochroman-4-amine would be more amenable to GC-MS analysis, providing characteristic mass spectra for identification and quantification.

Table 1: Illustrative GC-MS Derivatization Parameters for Primary Amines

| Parameter | Typical Condition | Purpose |

| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Replaces the active hydrogen on the primary amine with a non-polar TMS group, increasing volatility. chromtech.com |

| Solvent | Acetonitrile or Pyridine | Provides a suitable reaction medium. |

| Reaction Temperature | 60-80 °C | To ensure the derivatization reaction proceeds to completion. |

| Reaction Time | 30-60 minutes | To allow for complete formation of the derivative. |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the volatile derivative and provides mass spectral data for identification. nih.gov |

Acylation for GC and HPLC Analysis

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or acyl chloride. youtube.com For example, trifluoroacetic anhydride (TFAA) reacts with primary amines to form stable trifluoroacetyl derivatives. These derivatives are more volatile and can exhibit improved chromatographic properties. researchgate.net Another common acylating agent is benzoyl chloride, which can be used for both GC and HPLC analysis. mdpi.com

Table 2: Representative Acylation Derivatization for Chromatographic Analysis

| Derivatizing Agent | Analytical Technique | Advantages of Derivative |

| Trifluoroacetic anhydride (TFAA) | GC-MS | Highly volatile, good chromatographic behavior. researchgate.net |

| Pentafluoropropionic anhydride (PFPA) | GC-MS | Increases volatility and improves chromatographic efficiency. researchgate.net |

| Benzoyl Chloride | HPLC-UV, GC-MS | Stable derivative, suitable for both LC and GC analysis. mdpi.com |

Fluorescent Labeling for Enhanced HPLC Detection

For HPLC analysis, especially when high sensitivity is required, fluorescent labeling is a common strategy. nih.gov Since this compound lacks a native fluorophore, derivatization with a fluorescent tag can significantly enhance its detection by fluorescence detectors. nih.gov Common fluorescent derivatizing reagents for primary amines include Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA). mdpi.com

These reagents react with the primary amine to form highly fluorescent derivatives, allowing for detection at very low concentrations. nih.govnih.gov The choice of reagent can depend on factors such as the stability of the derivative and the required detection limits. mdpi.com

Table 3: Common Fluorescent Derivatizing Reagents for Primary Amines

| Reagent | Abbreviation | Detection Wavelengths (Excitation/Emission) | Key Features |

| Dansyl chloride | DNS-Cl | ~330-350 nm / ~510-540 nm | Forms stable derivatives; widely used for amino compounds. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | ~260 nm / ~310 nm | Rapid reaction under mild conditions. mdpi.com |

| o-Phthaldialdehyde | OPA | ~340 nm / ~450 nm | Requires the presence of a thiol; used for automated pre-column derivatization. mdpi.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | ~470 nm / ~530 nm | Highly reactive fluorogenic reagent. tcichemicals.com |

Chiral Derivatization for Enantioselective Separation

Since 7-Bromochroman-4-amine exists as enantiomers, its analysis often requires chiral separation to quantify the individual stereoisomers. One approach is to use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. nih.govresearchgate.net These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. nih.gov

A variety of chiral derivatizing agents are available for primary amines, such as (R)-(-)- or (S)-(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). chromtech.com The selection of the CDA depends on the specific amine and the analytical requirements. The resulting diastereomers can then be resolved and quantified using HPLC with UV or fluorescence detection. chromtech.commdpi.com

Table 4: Illustrative Chiral Derivatization for Enantioseparation of Amines

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Technique | Separation Principle |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | HPLC-Fluorescence | Separation of diastereomers on an achiral stationary phase. chromtech.com |

| Marfey's Reagent (FDAA) | Diastereomeric alaninamides | HPLC-UV | Separation of diastereomers on an achiral stationary phase. chromtech.com |

| (R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Diastereomeric thioureas | HPLC-Fluorescence/MS | Highly sensitive detection and separation of diastereomers. nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Chroman-4-amine (B2768764) Scaffolds with Tuned Properties

The 7-bromochroman-4-amine (B1291745) hydrochloride core offers a versatile platform for the generation of extensive chemical libraries. The bromine atom at the 7-position serves as a valuable synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the systematic modification of the scaffold to fine-tune its physicochemical and pharmacological properties.

Future research will likely focus on structure-activity relationship (SAR) studies to understand how different substituents on the chroman ring and the amine group influence biological activity. nih.gov For instance, substitutions at the C-2 and C-3 positions of the chroman ring with moieties like methoxyphenyl or aromatic groups have been shown to yield potent antioxidant compounds. nih.gov The introduction of diverse side chains can modulate properties such as solubility, metabolic stability, and target-binding affinity. The goal is to create a portfolio of analogs with optimized efficacy and selectivity for specific biological targets.

Exploration of New Biological Targets and Mechanisms of Action

While chroman-4-one derivatives have been investigated for activities such as antidepressant and antiparasitic effects, the full therapeutic potential of the 7-bromochroman-4-amine scaffold remains to be unlocked. nih.govnih.gov A crucial future direction will be the screening of this compound and its derivatives against a broad panel of biological targets to identify novel mechanisms of action.

One promising area is in the development of inhibitors for enzymes like pteridine (B1203161) reductase 1 (PTR1), a target for antitrypanosomal and antileishmanial agents. nih.gov Chroman-4-one based inhibitors have shown promise in this area, suggesting that derivatives of 7-bromochroman-4-amine could be potent antiparasitic agents. nih.gov Another avenue of exploration is in cancer therapy. Certain chromen-4-one derivatives have been identified as telomerase inhibitors by regulating the expression of dyskerin, a key protein in telomerase function. nih.gov The 7-bromochroman-4-amine scaffold could be a starting point for designing new and more potent anticancer agents that target telomerase or other cancer-related pathways. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is paramount in modern drug discovery. Future research on 7-bromochroman-4-amine hydrochloride will heavily rely on this integrated approach. Computational methods, such as Density Functional Theory (DFT) calculations, can provide deep insights into the electronic properties and reactivity of newly synthesized chromene derivatives. nih.gov Molecular docking studies can predict the binding modes of these compounds within the active sites of target proteins, guiding the rational design of more potent inhibitors. nih.gov

These in silico predictions will be complemented by robust experimental validation. High-throughput screening (HTS) can be employed to rapidly assess the biological activity of large libraries of chroman-4-amine derivatives. Advanced analytical techniques, including X-ray crystallography, will be essential to determine the precise interactions between the lead compounds and their biological targets, further refining the drug design cycle. nih.gov

Application of this compound in Chemical Probe Design

A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. This compound, with its defined structure and reactive handle, is an excellent candidate for development into a chemical probe. The bromine atom allows for the facile introduction of reporter tags, such as fluorophores or biotin, or photo-affinity labels for target identification and validation studies.

The development of a chemical probe from a fragment-based hit containing a bromine atom has been successfully demonstrated for other target classes, such as bromodomains. nih.gov This approach highlights the utility of a halogenated scaffold in probe development. A chemical probe derived from this compound could be used to specifically label and identify its protein targets in a cellular context, elucidating its mechanism of action and potentially uncovering new therapeutic opportunities.

Interactive Data Table: Research Findings on Chroman Scaffolds

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| Chroman-4-one derivatives | Monoamine Oxidase B (MAO-B) | C-7 benzyloxy substitution enhances inhibitory potency. | nih.gov |

| Flavanones (Chroman-4-one derivatives) | Pteridine Reductase 1 (PTR1) | Act as inhibitors, showing antiparasitic potential. | nih.gov |

| 2-Amino-4H-chromenes | General Synthesis | Efficient synthesis using novel catalysts has been developed. | nih.gov |

| Trimethoxyphenyl-4H-chromen derivatives | Telomerase/Dyskerin | Inhibit telomerase and show anticancer activity. | nih.gov |

Q & A

Q. What are the common synthetic routes for 7-Bromochroman-4-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves bromination of chroman precursors followed by amination. Key steps include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DCM or THF .

- Amination : Introduction of the amine group via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C or CuI .

Optimization focuses on solvent polarity, temperature gradients, and catalyst loading to achieve yields >70%. Purity is validated via HPLC (>95%) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the chroman ring system, bromine substitution at C7, and amine proton signals (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 264.55 (M+H) .

- X-ray Crystallography : Resolves enantiomeric configurations (e.g., (R)- vs. (S)-isomers) in chiral derivatives .

Q. What role do halogen substituents (bromine/fluorine) play in the compound’s reactivity and biological interactions?

- Methodological Answer : Bromine enhances electrophilic aromatic substitution (EAS) reactivity, enabling regioselective modifications. Fluorine at adjacent positions (e.g., C6) stabilizes intermediates via inductive effects, influencing binding to kinase targets (e.g., IC values <1 µM in cancer cell assays) .

Q. What standard protocols ensure purity and stability during storage?

- Methodological Answer :

- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

- Storage : Sealed containers under inert gas (N) at -20°C to prevent amine oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during the synthesis of chiral 7-Bromochroman-4-amine derivatives?

- Methodological Answer :

- Chiral Chromatography : Use of Chiracel OD-H columns with hexane/isopropanol mobile phases (85:15 v/v) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, yielding >99% ee .

Q. What strategies address contradictory data in pharmacological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Standardization : Normalize cell line viability (MTT vs. ATP-luciferase assays) and control for pH/temperature variations .

- Target Validation : Use CRISPR knockouts to confirm kinase inhibition specificity (e.g., JAK2 vs. EGFR) .

Q. How do reaction conditions influence byproduct formation in bromination steps?

- Methodological Answer :

- Byproduct Analysis : GC-MS identifies dibromo derivatives when excess NBS is used.

- Mitigation : Limit bromine equivalents (1.1 eq.) and use radical inhibitors (BHT) to suppress polybromination .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.